(3-chloro-2-propoxyphenyl)amine hydrochloride
Overview
Description
Preparation Methods
The synthesis of (3-chloro-2-propoxyphenyl)amine hydrochloride involves several steps. One common synthetic route includes the reaction of 3-chloroaniline with propyl bromide in the presence of a base to form 3-chloro-2-propoxy-aniline. This intermediate is then reacted with hydrochloric acid to yield this compound . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(3-chloro-2-propoxyphenyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-chloro-2-propoxyphenyl)amine hydrochloride is widely used in scientific research, particularly in the field of proteomics. It is used to study protein interactions, modifications, and functions. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is used in research to understand the mechanisms of various biological processes and to develop new therapeutic agents .
Mechanism of Action
The mechanism of action of (3-chloro-2-propoxyphenyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to changes in cellular pathways and biological processes. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
(3-chloro-2-propoxyphenyl)amine hydrochloride can be compared with other similar compounds, such as:
3-Chloro-2-methoxy-phenylamine hydrochloride: Similar structure but with a methoxy group instead of a propoxy group.
3-Chloro-2-ethoxy-phenylamine hydrochloride: Similar structure but with an ethoxy group instead of a propoxy group.
3-Chloro-2-butoxy-phenylamine hydrochloride: Similar structure but with a butoxy group instead of a propoxy group. The uniqueness of this compound lies in its specific propoxy group, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
3-chloro-2-propoxyaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-2-6-12-9-7(10)4-3-5-8(9)11;/h3-5H,2,6,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHYCHDMKLRTEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=C1Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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